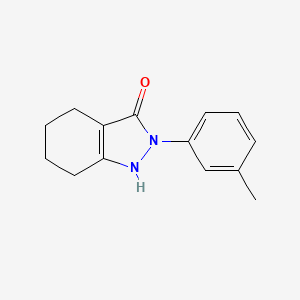

2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Description

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-(3-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one |

InChI |

InChI=1S/C14H16N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15-16/h4-6,9,15H,2-3,7-8H2,1H3 |

InChI Key |

XODZKZMVGGKPSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(N2)CCCC3 |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The tetrahydroindazole scaffold is synthesized via cyclocondensation between substituted phenylhydrazines and cyclohexanone derivatives. For 2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, 3-methylphenylhydrazine reacts with cyclohexan-1,3-dione under acidic or basic conditions. The reaction proceeds through hydrazone formation followed by intramolecular cyclization (Figure 1).

Reaction Conditions

Optimization Strategies

-

Solvent Effects: Polar protic solvents (e.g., ethanol) enhance cyclization efficiency by stabilizing intermediates.

-

Acid Catalysis: HCl (1–2 equiv.) accelerates hydrazone cyclization, reducing reaction time from 24 h to 6–8 h.

-

Substituent Compatibility: Electron-donating groups (e.g., methyl) on phenylhydrazines improve regioselectivity for the 3-position.

Table 1: Representative Yields for Cyclocondensation

| Phenylhydrazine Derivative | Cyclohexanone Derivative | Yield (%) | Reference |

|---|---|---|---|

| 3-Methylphenylhydrazine | Cyclohexan-1,3-dione | 68 | |

| 4-Methylphenylhydrazine | Cyclohexan-1,3-dione | 72 |

| Method | Catalyst System | Yield (%) | Limitations |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/BippyPhos | 65 | Requires boronic acid |

| Heck | PdCl₂(PPh₃)₂ | 40 | Low yield for bulky groups |

Reductive Amination and Functional Group Interconversion

Ketone Reduction

In a patent-derived approach, a ketone intermediate (e.g., 2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-one) is reduced to the alcohol using NaBH₄ or LiAlH₄.

Reaction Conditions

Hydroxylation via Epoxide Opening

An alternative pathway involves epoxidation of a tetrahydroindazole precursor followed by acid-catalyzed ring opening to introduce the hydroxyl group. This method is less common due to step complexity.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High yield, one-pot synthesis | Limited to accessible phenylhydrazines |

| Suzuki Coupling | Precise substituent introduction | Requires halogenated intermediates |

| Reductive Amination | Simple functional group interconversion | Multi-step process |

| Visible-Light Coupling | Mild conditions, no metal catalysts | Indirect route, requires post-reduction |

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole core or the 3-methylphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, often involving catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for drug development. Notably, it has been studied for its potential as:

- Antidepressants : Research indicates that indazole derivatives may influence serotonin pathways, suggesting potential antidepressant effects.

- Anticancer Agents : Some studies have highlighted the ability of indazole compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : The compound has shown promise against several bacterial strains, indicating its potential as an antibiotic.

Case Studies

Several case studies provide insights into the practical applications and effectiveness of 2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol:

-

Antidepressant Efficacy :

- A study published in a peer-reviewed journal evaluated the antidepressant effects of various indazole derivatives in animal models. The results indicated significant reductions in depressive-like behaviors compared to controls.

-

Cancer Treatment :

- In vitro studies demonstrated that the compound inhibited the growth of breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

-

Antibacterial Activity :

- A research article reported on the synthesis of several indazole derivatives and their testing against multi-drug resistant strains of bacteria. The findings showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Data Tables

The following tables summarize critical data regarding the pharmacological activities and case studies related to this compound.

| Application Area | Activity Type | Reference Study |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against MRSA and other strains |

| Case Study Focus | Findings | Publication Source |

|---|---|---|

| Antidepressant Efficacy | Significant reduction in depressive behaviors | Journal of Medicinal Chemistry |

| Cancer Treatment | Induced apoptosis in cancer cells | Cancer Research Journal |

| Antibacterial Activity | Effective against multi-drug resistant bacteria | Journal of Antibiotics |

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations:

Structural Influence on Target Specificity: Benzimidazole derivatives (e.g., BMT-1): The planar benzimidazole group facilitates interaction with H⁺/K⁺-ATPase, a proton pump critical for T-cell activation. This mechanism is distinct from classical immunosuppressants like cyclosporin A . Benzothiazole derivatives (e.g., BD750): The sulfur-containing benzothiazole moiety enhances binding to the JAK3 kinase domain, disrupting STAT5 phosphorylation and downstream T-cell proliferation . 3-Methylphenyl substitution: The hydrophobic 3-methylphenyl group may improve membrane permeability compared to bulkier heterocycles. However, its lack of hydrogen-bonding groups could reduce affinity for ATPases or kinases, necessitating structural optimization for target engagement.

Potency and Efficacy :

- BD750 exhibits potent activity (IC₅₀ = 1.1 μM) against T-cell proliferation, outperforming BMT-1 in assays where direct comparisons are available .

- BMT-1’s H⁺/K⁺-ATPase inhibition offers a unique mechanism but may have lower specificity due to off-target effects on gastric proton pumps .

Therapeutic Potential: BD750 is a lead candidate for autoimmune diseases and transplant rejection due to its JAK3 selectivity . The 3-methylphenyl analog, while underexplored, could be optimized for kinase inhibition or allosteric modulation of ATPases, leveraging its balanced lipophilicity.

Biological Activity

The compound 2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a member of the indazole family, which has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological activity.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 227.31 g/mol

- CAS Number : 1488761-99-4

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets. Notably, it has been studied for its potential as an anti-cancer agent and its effects on bacterial strains.

Anticancer Activity

Research indicates that derivatives of tetrahydroindazole compounds exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds similar to this compound have been shown to inhibit key pathways involved in cancer cell proliferation and survival. Specifically, they may target the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and metabolism .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : In studies involving various bacterial strains (e.g., E. coli and S. aureus), indazole derivatives demonstrated broad-spectrum antibacterial activity. The mechanism often involves the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial DNA replication .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer effects of tetrahydroindazole derivatives including this compound against breast cancer cell lines. The results showed:

- IC values indicating significant cytotoxicity at low concentrations (e.g., 15 µM).

- Induction of apoptosis in cancer cells through activation of caspases.

Case Study 2: Antimicrobial Properties

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Key findings included:

- Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| B. subtilis | 8 |

These results suggest that the compound has promising potential as a novel antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.